molecular formula C17H23N5O3 B5595053 [(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol

[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol

Cat. No.: B5595053
M. Wt: 345.4 g/mol
InChI Key: ATQUJKNPWJKXNR-NVXWUHKLSA-N
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Description

[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and a tetrahydrochromeno-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications .

Scientific Research Applications

[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol can be compared with other similar compounds, such as dichloroanilines and tert-butyl carbamate derivatives. These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its combination of a methoxy group, tetrazole ring, and tetrahydrochromeno-pyrrol core, which imparts distinct chemical and biological properties .

Similar Compounds

Properties

IUPAC Name

[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-24-13-3-4-14-15-8-21(5-2-6-22-12-18-19-20-22)9-17(15,10-23)11-25-16(14)7-13/h3-4,7,12,15,23H,2,5-6,8-11H2,1H3/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQUJKNPWJKXNR-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3CN(CC3(CO2)CO)CCCN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)CO)CCCN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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